molecular formula C22H22N4O2S B2754137 N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide CAS No. 899952-18-2

N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide

Cat. No. B2754137
CAS RN: 899952-18-2
M. Wt: 406.5
InChI Key: STZBOQXXLVMIPY-UHFFFAOYSA-N
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Description

N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various synthesis techniques have been explored for the creation of complex compounds similar to N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide. These include methods to synthesize substituted benzamides and pyrazole derivatives, providing insights into the structural formation of similar compounds (Saeed et al., 2015).

  • Characterization Methods : Characterization of similar compounds involves techniques like NMR, mass spectra, FT-IR, and UV-Visible spectroscopy. These methods are critical for understanding the properties and potential applications of these compounds (Kumara et al., 2018).

Biological Applications

  • Biological Evaluation : Compounds with similar structures have been evaluated for their biological applications, such as inhibition of human recombinant alkaline phosphatase and ecto-5′-nucleotidases. This highlights their potential in medicinal chemistry for targeting specific biological pathways (Saeed et al., 2015).

  • Antifungal and Antimicrobial Activity : These compounds have been tested for antifungal and antimicrobial activities, indicating their potential use in developing new treatments for infections (Gad-Elkareem et al., 2011).

Chemical Applications

  • Antioxidant Additives : Research on similar compounds has explored their use as antioxidant additives for lubricating oils, showcasing their utility in industrial applications (Amer et al., 2011).

  • Corrosion Inhibition : Aryl pyrazole pyridine derivatives, closely related to the compound , have been studied for their effectiveness in inhibiting corrosion of metals, demonstrating their potential in material science (Sudheer & Quraishi, 2015).

properties

IUPAC Name

N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-14-3-7-16(8-4-14)11-23-21(27)22(28)24-20-18-12-29-13-19(18)25-26(20)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZBOQXXLVMIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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